Cas no 333765-56-3 (N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide)
N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Pyrazolo[1,5-a]pyrimidine-2-carboxamide, N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-
- 333765-56-3
- SR-01000551266
- SCHEMBL1718848
- AKOS000556124
- JSDYNQIYFSJUMB-UHFFFAOYSA-N
- F0452-6051
- SR-01000551266-1
-
- Inchi: 1S/C20H17Cl2F3N4O/c21-13-7-6-11(8-14(13)22)15-9-17(20(23,24)25)29-18(27-15)10-16(28-29)19(30)26-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,26,30)
- InChI Key: JSDYNQIYFSJUMB-UHFFFAOYSA-N
- SMILES: C12=CC(C(NC3CCCCC3)=O)=NN1C(C(F)(F)F)=CC(C1=CC=C(Cl)C(Cl)=C1)=N2
Computed Properties
- Exact Mass: 456.0731511g/mol
- Monoisotopic Mass: 456.0731511g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 619
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 59.3Ų
Experimental Properties
- Density: 1.54±0.1 g/cm3(Predicted)
- pka: 9.86±0.20(Predicted)
N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0452-6051-1mg |
N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
333765-56-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Introduction to N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS No. 333765-56-3)
N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 333765-56-3, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The intricate structure of this molecule, featuring a pyrazolo[1,5-a]pyrimidine core appended with various substituents, makes it a subject of intense study for its potential therapeutic applications.
The< strong>N-cyclohexyl moiety in the molecular structure contributes to the compound's solubility and bioavailability, which are critical factors in drug design. The presence of 5-(3,4-dichlorophenyl) and 7-(trifluoromethyl) groups enhances the molecule's interactions with biological targets, thereby modulating its pharmacological effects. These substituents are strategically positioned to optimize binding affinity and selectivity, making the compound a valuable candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential antimicrobial and anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold is particularly noteworthy due to its ability to engage with various biological pathways. Studies have demonstrated that this class of compounds can inhibit the growth of resistant bacterial strains and exhibit cytotoxic effects against cancer cells. The specific arrangement of functional groups in N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide suggests that it may possess similar properties.
The< strong>7-(trifluoromethyl) group is known for its ability to enhance metabolic stability and binding affinity. This feature is particularly important in drug development, as it ensures that the compound remains active within the body for an extended period. Additionally, the< strong>5-(3,4-dichlorophenyl) moiety may contribute to the molecule's ability to interact with specific enzymes and receptors involved in disease pathways. These interactions are crucial for achieving the desired therapeutic effects.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. Molecular docking studies have been conducted on N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide to identify potential binding sites on target proteins. These studies have revealed that the compound may interact with enzymes involved in DNA replication and cell signaling pathways. Such interactions are pivotal in developing treatments for various diseases.
The< strong>N-cyclohexyl group also plays a role in modulating the compound's pharmacokinetic properties. This moiety can influence solubility, permeability, and distribution within the body. By optimizing these properties, researchers can enhance the compound's bioavailability and reduce potential side effects. The overall design of N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide reflects a deep understanding of medicinal chemistry principles.
Ongoing clinical trials are exploring the efficacy of related compounds in treating cancer and infectious diseases. The structural features of N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide align well with those of molecules that have shown promise in early-stage trials. This suggests that it may be a viable candidate for further development into a therapeutic agent. The compound's unique chemical profile makes it an exciting prospect for future research.
In conclusion, N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a structurally complex and biologically relevant compound with significant potential in pharmaceutical applications. Its unique combination of substituents and scaffold make it an attractive candidate for further study. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in advancing medical treatments.
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